molecular formula C9H10N2O2S B6159967 1-methyl-1H-indole-2-sulfonamide CAS No. 702693-73-0

1-methyl-1H-indole-2-sulfonamide

Cat. No.: B6159967
CAS No.: 702693-73-0
M. Wt: 210.3
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Description

1-methyl-1H-indole-2-sulfonamide is a chemical reagent featuring an indole core fused with a sulfonamide functional group. This structure is of significant interest in modern medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmacology, present in a wide array of biologically active compounds and several approved drugs . Researchers are particularly interested in indole-based sulfonamides due to their potential to interact with diverse biological targets. Sulfonamide-containing indole derivatives have been synthesized and investigated as selective inhibitors for enzymes like carbonic anhydrase isoforms (CAIs), which are targets in cancer research . Similar compounds have also been explored for their inhibitory potential against metabolic enzymes such as α-glucosidase and α-amylase, making them subjects of study in managing type-II diabetes . Furthermore, the structural motif is common in the development of novel antimicrobial agents to address the growing challenge of antimicrobial resistance . The electrochemical properties of indole-sulfonamide derivatives have been characterized to understand their redox behavior, which is useful for studying their structure-activity relationships and potential action mechanisms . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

702693-73-0

Molecular Formula

C9H10N2O2S

Molecular Weight

210.3

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 1 Methyl 1h Indole 2 Sulfonamide

Classical Synthetic Routes for the Core 1-Methyl-1H-Indole-2-Sulfonamide Structure

Traditional methods for synthesizing the this compound scaffold have been well-documented, primarily involving multi-step sequences that begin with functionalized indole (B1671886) precursors.

Approaches from Indole-2-Carboxylic Acid Derivatives

A foundational route to this compound begins with indole-2-carboxylic acid or its ester derivatives. The initial step involves the N-methylation of the indole ring. For instance, ethyl 1H-indole-2-carboxylate can be methylated using an agent like dimethyl carbonate in the presence of a base such as potassium carbonate in a solvent like DMF. mdpi.com This is followed by hydrolysis of the ester to yield 1-methyl-1H-indole-2-carboxylic acid. mdpi.com

This carboxylic acid is a key intermediate. sigmaaldrich.com It can then be converted into the corresponding sulfonyl chloride, which subsequently reacts with ammonia (B1221849) to furnish the primary sulfonamide. A known transformation involves reacting 1-methylindole-2-carboxylic acid with thionyl chloride to produce the corresponding sulfinyl chloride, a related reactive intermediate. sigmaaldrich.comresearchgate.net

Sulfonylation Reactions and Conditions

Direct sulfonylation of the 1-methyl-1H-indole nucleus at the C2 position is a more direct, albeit challenging, approach. The C3 position of indoles is typically more reactive towards electrophilic substitution. nih.gov However, methods have been developed to achieve C2-sulfonylation.

The classical approach to forming a sulfonamide involves the reaction of a sulfonyl chloride with an amine. acs.org This method often requires harsh conditions, using reagents like chlorosulfonic acid, and may suffer from a lack of functional group tolerance. acs.org The synthesis of the requisite indole-2-sulfonyl chloride intermediate is a critical step that can be difficult to achieve due to the sensitivity of the indole ring.

More recent "classical" approaches may involve the reaction of an activated sulfonyl electrophile, such as a sulfonyl chloride, with ammonia or a protected ammonia equivalent, which is later deprotected. acs.org These reactions are still widely utilized when the starting sulfonyl chloride is accessible. acs.org

Modern and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally responsible chemistry, modern synthetic methods are being developed that offer milder conditions, greater efficiency, and reduced environmental impact.

Green Chemistry Methodologies for Indole Sulfonamide Synthesis

A significant advancement in sulfonamide synthesis is the use of water as a solvent, which is considered an environmentally benign medium. researchgate.netrsc.orgsci-hub.se Facile and green methods have been described for the synthesis of sulfonamides in aqueous media, often under dynamic pH control and omitting the need for organic bases. rsc.org These processes can simplify product isolation to a mere filtration step after acidification, providing excellent yields and purity without extensive purification. rsc.org Another green approach involves performing reactions under solvent-free, or "neat," conditions, which represents an ideal scenario from a green chemistry perspective. sci-hub.se The use of polyethylene (B3416737) glycol (PEG-400), a non-toxic and recoverable solvent, has also been reported for sulfonamide synthesis. sci-hub.se

Catalytic Reactions for Enhanced Efficiency and Selectivity

Catalysis offers a powerful tool for improving the synthesis of indole sulfonamides. Various catalytic systems have been developed to facilitate these transformations. sci-hub.se For instance, iodine-mediated methods have been shown to be effective for constructing sulfonamides from sodium sulfinates and amines in water at room temperature. acs.org

More advanced strategies include the direct C-H functionalization of the indole ring. An iodophor/H2O2 mediated reaction has been developed for the 2-sulfonylation of indoles with sulfonyl hydrazides in an aqueous phase, providing a green and efficient route to 2-sulfonylindoles. nih.gov This method is believed to proceed through a radical mechanism. nih.gov Other catalytic systems, including those based on palladium and copper, have been employed for the synthesis of aryl sulfonamides through cross-coupling reactions, highlighting the versatility of metal catalysis in this field. sci-hub.se Electrochemical methods are also emerging as a sustainable alternative, avoiding the need for chemical oxidants. chemistryworld.com

Strategies for Derivatization and Analogue Synthesis

The this compound scaffold is a versatile template for creating a library of analogues for structure-activity relationship (SAR) studies. Derivatization can occur at several key positions.

The sulfonamide functional group itself is a primary site for modification. The primary sulfonamide (-SO2NH2) can be alkylated, acylated, or arylated to produce secondary or tertiary sulfonamides. acs.org This allows for the introduction of a wide variety of substituents to probe interactions with biological targets.

Modifications on the Sulfonamide Nitrogen

The sulfonamide moiety is a key functional group that can be readily modified to alter the physicochemical properties of the parent molecule. Common modifications include N-alkylation, N-acylation, and N-arylation.

N-Alkylation: The nitrogen atom of the sulfonamide can be alkylated using various alkylating agents. organic-chemistry.org General methods often involve the use of a base to deprotonate the sulfonamide nitrogen, followed by reaction with an alkyl halide. nih.gov For instance, a manganese(I) PNP pincer precatalyst has been shown to be effective for the N-alkylation of a range of aryl and alkyl sulfonamides with alcohols. organic-chemistry.org Another approach utilizes an iridium complex that catalyzes the N-alkylation of sulfonamides with alcohols in water, offering an environmentally benign route. nih.gov These methods could potentially be applied to this compound to introduce a variety of alkyl substituents.

N-Acylation: Acylation of the sulfonamide nitrogen introduces an acyl group, which can significantly impact the electronic and steric properties of the molecule. N-acylsulfonamides can be synthesized by reacting the sulfonamide with acyl chlorides or anhydrides. orientjchem.orgresearchgate.net The use of N-acylbenzotriazoles in the presence of a base like sodium hydride is another effective method for the N-acylation of sulfonamides, providing high yields. semanticscholar.orgresearchgate.net These reactions are generally applicable and could be used to prepare N-acyl derivatives of this compound.

N-Arylation: The introduction of an aryl group onto the sulfonamide nitrogen can be achieved through copper-catalyzed cross-coupling reactions with arylboronic acids. organic-chemistry.org A catalyst-free method using visible light-mediated N-S bond cleavage has also been reported for the arylation of sulfonamides with boronic acids. nih.gov These methodologies provide pathways to synthesize N-aryl derivatives of this compound, expanding the structural diversity of this class of compounds.

ModificationReagents and ConditionsPotential Product
N-AlkylationAlkyl halide, Base (e.g., Cs2CO3), Solvent (e.g., DMF)N-Alkyl-1-methyl-1H-indole-2-sulfonamide
N-AcylationAcyl chloride or Anhydride, Base (e.g., Pyridine) or Catalyst (e.g., Bi(III) salts)N-Acyl-1-methyl-1H-indole-2-sulfonamide
N-ArylationArylboronic acid, Copper catalyst, BaseN-Aryl-1-methyl-1H-indole-2-sulfonamide

Substitutions on the Indole Ring System (e.g., at C-3, C-5, C-6)

The indole ring is susceptible to electrophilic substitution, and the positions C-3, C-5, and C-6 are common sites for functionalization.

C-3 Position: The C-3 position of the indole ring is the most nucleophilic and readily undergoes electrophilic substitution. C3-functionalization of indoles can be achieved with α-heteroaryl-substituted methyl alcohols using a metal-free hydrogen autotransfer-type reaction. nih.govchemrxiv.orgchemrxiv.org For instance, a transition metal-free method using Cs2CO3/Oxone® has been developed for the C3-alkylation of indoles. nih.gov

C-5 and C-6 Positions: Functionalization at the C-5 and C-6 positions of the indole ring is also synthetically accessible. Halogenation, for example, can be introduced at these positions. Indium-catalyzed, solvent-enabled regioselective C6-alkylation of 2,3-disubstituted indoles with para-quinone methides has been demonstrated to be a viable method. nih.govacs.org This reaction's regioselectivity between N1- and C6-alkylation can be tuned by the choice of solvent. researchgate.net

PositionReaction TypeReagents and ConditionsPotential Product
C-3Electrophilic Alkylationα-Heteroaryl-substituted methyl alcohol, Cs2CO3/Oxone®3-Substituted-1-methyl-1H-indole-2-sulfonamide
C-5HalogenationHalogenating agent (e.g., NBS, NCS)5-Halo-1-methyl-1H-indole-2-sulfonamide
C-6Alkylationp-Quinone methide, In(OTf)3, Toluene6-Alkyl-1-methyl-1H-indole-2-sulfonamide

Introduction of Bridging Linkers and Hybrid Structures

Creating hybrid molecules by introducing bridging linkers is a strategy to develop compounds with novel properties. A series of indolylchalcones incorporating a benzenesulfonamide-1,2,3-triazole moiety has been synthesized via a click chemistry reaction, demonstrating the feasibility of creating complex hybrid structures from an indole scaffold. nih.gov Another approach involves the synthesis of C3-methylene-bridged indole derivatives. nih.gov These strategies could be adapted to this compound to generate novel bridged and hybrid compounds. For example, a linker could be attached at the C-3 position of the indole ring, connecting it to another pharmacophore.

Hybrid Structure TypeSynthetic StrategyKey Intermediates/Reagents
Indole-Triazole-Sulfonamide HybridClick ChemistryAzide-functionalized indole, Alkyne-functionalized sulfonamide, Copper catalyst
Methylene-Bridged IndoleSubstitution reaction at C-3Gramine or C-3 functionalized indole, Nucleophilic linker

Regioselective Synthesis and Stereochemical Considerations in Analogue Generation

The regioselective synthesis of substituted analogues of this compound is a significant challenge due to the multiple reactive sites on the molecule. The choice of catalysts, directing groups, and reaction conditions is crucial for controlling the site of functionalization.

For instance, in the alkylation of 2,3-disubstituted indoles, the regioselectivity between N1 and C6 can be controlled by the solvent. nih.govacs.org Similarly, catalyst-controlled site-selective C-H functionalization of 3-carboxamide indoles can yield either C2- or C3-functionalized products. nih.gov

Stereochemical control is also a critical aspect, particularly when introducing chiral centers. Asymmetric Friedel-Crafts alkylations of indoles with nitroalkenes catalyzed by Zn(II)-bisoxazoline complexes have been shown to produce nitroalkylated indoles with high enantioselectivity. acs.org Rhodium-catalyzed intermolecular stereoselective 1,3-dienylation at the C-2 position of indoles has also been developed. nih.gov These methods highlight the potential for generating stereochemically defined analogues of this compound, which is of high importance for applications in medicinal chemistry. The synthesis of N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides also proceeds in a regioselective manner. nih.gov

Molecular Interactions and Biological Target Profiling of 1 Methyl 1h Indole 2 Sulfonamide Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of 1-methyl-1H-indole-2-sulfonamide have been investigated for their inhibitory effects on various human carbonic anhydrase (hCA) isozymes. These enzymes play crucial roles in numerous physiological processes, and their inhibition is a target for treating a range of conditions.

The binding affinity and selectivity of these indole-based sulfonamides are influenced by the substitution patterns on the indole (B1671886) ring and the nature of the "tail" attached to the sulfonamide moiety. The active sites of different hCA isoforms have subtle variations, which can be exploited to achieve isoform-specific inhibition. For instance, the tumor-associated isoforms hCA IX and XII are key targets for anticancer drug design. nih.gov

Studies have shown that certain 2-indolinone derivatives containing a sulfonamide group exhibit selectivity for the tumor-associated hCA IX and XII over the more ubiquitous cytosolic isoforms hCA I and II. researchgate.net The design of these inhibitors often involves a "three-tails" approach, where different substituents are added to the scaffold to interact with the varied regions of the enzyme's active site, thereby enhancing selectivity. acs.org The introduction of bulky substituents on an indane-sulfonamide scaffold, a related structure, has been shown to alter the binding mode while maintaining good inhibitory properties, suggesting a strategy for achieving isoform selectivity. nih.gov

The inhibition constants (Kᵢ) for various sulfonamide derivatives against different hCA isoforms demonstrate this variability. For example, a series of pyrazole- and pyridazinecarboxamide-containing sulfonamides showed a wide range of Kᵢ values against hCA I, II, IX, and XII. nih.gov One compound, in particular, displayed high selectivity for hCA II. nih.gov Similarly, ureido-substituted benzenesulfonamide (B165840) derivatives showed varied inhibition, with some being potent against hCA I. mdpi.com

Table 1: Inhibition of Carbonic Anhydrase Isozymes by Selected Sulfonamide Derivatives

Compound/Derivative hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM) Reference
Benzenesulfonamide - - 97 - nih.gov
Ureido Derivatives 51.6 - 650.9 - - - mdpi.com
Pyrazole Carboxamides (5a-5f) - 3.3 - 866.7 - - nih.gov
2-Indolinone Derivatives 58 - 157 81 - 215 Selective Selective researchgate.net

The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors is the binding of the sulfonamide group to the zinc ion (Zn²⁺) in the enzyme's active site. nih.govacs.org This interaction displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic hydration of carbon dioxide. acs.org The sulfonamide nitrogen atom coordinates with the zinc ion, forming a stable complex. nih.gov This binding is typically monodentate. nih.govnih.gov

The binding affinity is influenced by the pKa of the sulfonamide group and its geometry. nih.gov The deprotonated sulfonamide nitrogen forms the coordination bond with the zinc ion. nih.gov This interaction is further stabilized by hydrogen bonds with active site residues, such as the conserved Thr199. nih.gov While primary sulfonamides (R-SO₂NH₂) are potent inhibitors, N-methylated secondary sulfonamides show significantly lower affinity. nih.gov

Beyond carbonic anhydrases, indole-based sulfonamides have been explored as inhibitors of other significant enzyme targets.

Aromatase: Aromatase (CYP19A1) is a key enzyme in estrogen biosynthesis, and its inhibition is a strategy for treating hormone-dependent breast cancer. nih.gov Studies on novel sulfonanilide analogues, derived from the COX-2 inhibitor NS-398, have shown they can suppress aromatase activity and gene transcription in breast cancer cells, independent of COX-2 inhibition. nih.gov Some 2-methyl indole hydrazones have also demonstrated aromatase inhibitory activity, with certain chloro-substituted derivatives being more potent than melatonin. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these cholinesterases is a primary approach for managing Alzheimer's disease. nih.govmdpi.com Certain N-substituted sulfonyl amides incorporating a 1,3,4-oxadiazole (B1194373) motif have shown potent inhibition of both AChE and hCAs. nih.gov Similarly, some 1-methyl-1H-indole-2,3-dione thiosemicarbazone derivatives have demonstrated significant inhibition of both AChE and BChE. researchgate.net

Monoamine Oxidase B (MAO-B): MAO-B is a target for the treatment of neurodegenerative diseases like Parkinson's disease. mdpi.comnih.gov Indole-2-N-methylpropargylamine has been identified as a potent and irreversible inhibitor of MAO-B. nih.gov Some benzenesulfonamide compounds have also been identified as potent and isoform-specific inhibitors of MAO-B. mdpi.com

Cytochrome P450 (CYP450) Enzymes: These enzymes are crucial for drug metabolism, and their inhibition can lead to drug-drug interactions. nih.gov While specific studies on this compound are limited, related indole derivatives and sulfonamides are known to interact with CYP450 enzymes. For example, some rutaecarpine (B1680285) derivatives, which contain an indole scaffold, selectively inhibit P450 1A2 and 1B1. nih.gov

Tubulin: Tubulin is a key protein in cell division, and its inhibitors are used as anticancer agents. nih.govnih.gov Arylthioindole (ATI) derivatives are potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site on β-tubulin. nih.gov

Metallo-β-lactamases (MBLs): These bacterial enzymes confer resistance to β-lactam antibiotics. Indole-2-carboxylates have been identified as a new class of potent, broad-spectrum MBL inhibitors. nih.gov

The inhibition mechanisms of these indole sulfonamide derivatives vary depending on the target enzyme. For carbonic anhydrases, the inhibition is typically reversible and involves direct coordination of the sulfonamide to the active site zinc ion. acs.orgnih.gov

For acetylcholinesterase, some N-substituted sulfonyl amides have been identified as potent inhibitors with Kᵢ values in the nanomolar range. nih.gov The inhibition of cholinesterases by certain carbamate (B1207046) derivatives is pseudo-reversible, involving carbamylation of a key serine residue in the active site. mdpi.com

In the case of MAO-B, indole-2-N-methylpropargylamine acts as an irreversible inhibitor, forming a covalent bond with the enzyme. nih.gov For other targets like aromatase, the mechanism can involve suppression of enzyme expression rather than direct inhibition. nih.gov

Table 2: Inhibition of Various Enzymes by Indole and Sulfonamide Derivatives

Compound Class Target Enzyme Inhibition (IC₅₀ / Kᵢ) Mechanism Reference
N-Substituted Sulfonyl Amides Acetylcholinesterase Kᵢ: 23.11–52.49 nM Reversible Inhibition nih.gov
1-Methyl-1H-indole-2,3-dione thiosemicarbazones Acetylcholinesterase Kᵢ: 18–78 nM Not specified researchgate.net
4-(2-Methyloxazol-4-yl)benzenesulfonamide Monoamine Oxidase B IC₅₀: 3.47 µM Selective Inhibition mdpi.com
Indole-2-N-methylpropargylamine Monoamine Oxidase B Not specified Irreversible Inhibition nih.gov
Arylthioindoles Tubulin Polymerization IC₅₀: 3.3 µM Colchicine Site Binding nih.gov
Indole-2-carboxylates Metallo-β-lactamases Not specified Broad-spectrum Inhibition nih.gov

Achieving target specificity is a major challenge in drug design to minimize side effects. nih.gov For carbonic anhydrase inhibitors, the subtle differences in the active sites of various isoforms make it difficult to design highly selective compounds. nih.govnih.gov Off-target inhibition of ubiquitously expressed isoforms like hCA II can lead to undesirable side effects. nih.gov

Similarly, for other enzyme targets, off-target interactions are a concern. For example, while some sulfonamide-based compounds are designed as selective MAO-B inhibitors, they may also show weak inhibition of MAO-A. mdpi.com Bioprofiling of an indole-2-carboxamide derivative showed moderate inhibition of the human serotonin (B10506) 5-HT2A receptor as an off-target effect. acs.org The development of selective inhibitors often involves strategies like the "tail approach," where modifications are made to the inhibitor to interact specifically with residues outside the primary binding site of the target isoform. nih.gov

Inhibition of Other Key Enzyme Targets (e.g., Aromatase, Acetylcholinesterase, Monoamine Oxidase B, CYP450 enzymes, Tubulin, MBLs)

Receptor Binding and Modulation Studies (e.g., Galectins)

Galectins are a family of proteins that bind to β-galactoside sugars and are implicated in various pathological processes, including cancer, inflammation, and fibrosis. nih.gov Both galectin-3 (gal-3) and galectin-8 (gal-8) are involved in cell adhesion, migration, and angiogenesis. nih.gov A series of N-arylsulfonyl-indole-2-carboxamide derivatives, structurally related to this compound, were investigated for their ability to bind to these important targets.

The study revealed that these compounds not only bind to gal-3 but also show a potent binding affinity for the C-terminal domain of galectin-8 (gal-8C), while notably not binding to the N-terminal domain (gal-8N). nih.gov This discovery identified the first class of highly selective small molecule inhibitors for gal-8C. nih.gov The exploration of dihalogen substituted derivatives demonstrated potent binding towards both gal-3 and gal-8C. nih.gov The unique binding characteristics of these acylsulfonamide indole derivatives provide a new foundation for developing structurally distinct inhibitors for gal-3 and gal-8C, which could have therapeutic applications in cancer and tissue fibrosis. nih.gov

Table 1: Binding Affinity of Dihalogen Substituted Indole Derivatives for Galectin-3 and Galectin-8C

This table is interactive. You can sort and filter the data.

Compound 5-Position Substituent Arylsulfonyl Group Gal-3 Kd (µM) Gal-8C Kd (µM)
59 Cl 3,4-dichlorophenyl 14.3 16.5
60 F 3,4-dichlorophenyl 19.8 21.3
61 Br 3,4-dichlorophenyl 18.2 19.4
62 Cl 3,5-dichlorophenyl 22.5 25.1
63 F 3,5-dichlorophenyl 27.3 30.7
64 Br 3,5-dichlorophenyl 24.6 28.9

Data sourced from a study on N-Arylsulfonyl-Indole-2-Carboxamide Derivatives. nih.gov

Investigations into Other Biological Activities at the Pre-Clinical Level

Beyond receptor modulation, derivatives of the indole sulfonamide framework have been extensively studied for a variety of other potential therapeutic applications in pre-clinical models.

The indole nucleus is a key structural component in many compounds exhibiting antimicrobial properties. nih.govnih.gov Studies have shown that indole derivatives can be effective against a range of pathogens, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In one study, new indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties were synthesized and tested. nih.gov These compounds displayed a broad spectrum of activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against the tested microorganisms. nih.gov Notably, an indole-triazole derivative (compound 3d) demonstrated excellent activity against MRSA, proving more effective than the standard drug ciprofloxacin (B1669076) in that specific test. nih.gov

Another study evaluated a series of seventeen (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives. nih.gov These compounds showed potent antibacterial activity against eight different Gram-positive and Gram-negative bacteria, with their efficacy exceeding that of ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50 times in some cases. nih.gov The most active compound in this series exhibited MIC values as low as 0.004 mg/mL. nih.gov The antifungal activity was also significant, with MIC values in the range of 0.004–0.06 mg/mL. nih.gov

Table 2: Selected In Vitro Antimicrobial Activity of Indole Derivatives

This table is interactive. You can sort and filter the data.

Compound Class Test Organism Activity Metric Result Reference
Indole-triazole derivative (3d) S. aureus (MRSA) MIC > Ciprofloxacin nih.gov
Indole-thiadiazole derivative (2c) S. aureus (MRSA) MIC > Ciprofloxacin nih.gov
Indole-triazole derivative (3d) C. krusei MIC 3.125 µg/mL nih.gov
Indole carboxylate derivative (8) En. cloacae MIC 0.004 mg/mL nih.gov
Indole carboxylate derivative (8) E. coli MIC 0.03 mg/mL nih.gov
Indole carboxylate derivative (15) T. viride MIC 0.004 mg/mL nih.gov
Bis(indolyl)methane derivative S. aureus Antibacterial > Ampicillin ijsrset.com
Bis(indolyl)methane derivative E. coli Antibacterial > Ampicillin ijsrset.com

The indole-sulfonamide scaffold has been a focus for the development of potential anticancer agents. A comprehensive study investigated a library of 44 indole-sulfonamide derivatives for their cytotoxic effects against four human cancer cell lines: HuCCA-1 (cholangiocarcinoma), HepG2 (liver), A549 (lung), and MOLT-3 (leukemia). nih.gov

The results indicated that most of the tested compounds showed anticancer activity, particularly against the MOLT-3 cell line. nih.gov The most potent anti-proliferative activities were observed with derivatives containing specific substitutions. For instance, hydroxyl-containing bisindoles with CF3, Cl, and NO2 groups were among the most promising compounds. nih.gov A cell cycle analysis of one potent derivative revealed it could arrest the cell cycle in the G2/M phase and induce apoptosis. researchgate.net

Table 3: In Vitro Anti-proliferative Activity of Selected Indole-Sulfonamide Derivatives

This table is interactive. You can sort and filter the data.

Compound Cell Line IC50 (µM) Remarks Reference
30 HuCCA-1 7.75 Most potent derivative in study
36 MOLT-3 <10 Highly active
27 A549 8.74 Moderate activity
42 HepG2 15.95 Active against multiple lines
4f MCF7 (Hypoxia) 12.9 Potent CA IX and XII inhibitor nih.gov

Indole derivatives have also been explored for their potential to modulate inflammatory pathways. Research indicates these compounds can inhibit key inflammatory mediators. mdpi.com

One study designed and synthesized a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives and tested their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov Many of the compounds effectively inhibited the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov Compound 13b was identified as the most potent anti-inflammatory agent in this series. nih.gov

Other research has shown that certain brominated indoles can significantly inhibit NO production and reduce the translocation of the inflammatory transcription factor NFκB. mdpi.com Furthermore, novel N-methylsulfonyl-indole derivatives have been evaluated for their dual inhibitory effect on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produces inflammatory prostaglandins (B1171923) and leukotrienes. nih.gov

Table 4: In Vitro Anti-inflammatory Activity of Indole Derivatives

This table is interactive. You can sort and filter the data.

Compound Class/Derivative Assay/Target Cell Line Key Finding Reference
Indole-2-formamide derivative (13b) NO, IL-6, TNF-α Inhibition RAW264.7 Potent inhibition of cytokine release nih.gov
N-methylsulfonyl-indole derivative (5d) COX-2/5-LOX Inhibition Enzyme Immuno Assay Dual inhibitory activity nih.gov
6-bromoistain NFκB Translocation RAW264.7 63.7% reduction at 40 µg/mL mdpi.com
Isatin NO Inhibition RAW264.7 IC50 ~339.8 µM mdpi.com

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a neglected tropical disease with limited treatment options. acs.orgnih.gov The search for new therapeutic agents has led to the investigation of indole-based compounds. A series of substituted 1H-indole-2-carboxamides were identified through phenotypic screening and optimized for their activity against T. cruzi. acs.org

The structure-activity relationship (SAR) exploration showed that small, electron-donating groups at the 5' position of the indole core were favorable for potency. acs.org Compounds with methyl and cyclopropyl (B3062369) substituents demonstrated moderate to good potency against the intracellular amastigote forms of the parasite. acs.org Despite identifying compounds with significant antiparasitic activity in both in vitro and in vivo models, the optimization work on this particular series was halted due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties. acs.orgnih.gov Nevertheless, these findings highlight the potential of the indole scaffold as a starting point for the development of new anti-Chagasic agents. acs.org

Table 5: In Vitro Anti-Trypanosoma cruzi Activity of 1H-Indole-2-Carboxamide Derivatives

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Compound 5' Substituent pEC50* Reference
1 Methyl 5.8 acs.org
2 Methyl 6.2 acs.org
3 Cyclopropyl 5.4 acs.org
4 Cyclopropyl 6.1 acs.org
5 Ethyl 5.7 acs.org
6 Methoxy (B1213986) 5.9 acs.org
7 Methoxy 5.8 acs.org
8 Fluoro < 4.2 acs.org
9 Chloro < 4.2 acs.org
10 Trifluoromethyl < 4.2 acs.org

\pEC50 is the negative logarithm of the half-maximal effective concentration against intracellular T. cruzi amastigotes. acs.org*

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Identification of Key Pharmacophoric Elements within the 1-Methyl-1H-Indole-2-Sulfonamide Scaffold

The this compound scaffold is characterized by several key pharmacophoric features that are crucial for its biological activity. A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity. For this scaffold, the primary elements include the indole (B1671886) ring system, the N-methyl group, and the sulfonamide moiety at the 2-position.

The indole nucleus serves as a versatile scaffold, providing a rigid framework that can be appropriately substituted to modulate activity. nih.gov It is a common feature in many biologically active compounds. The sulfonamide group (-SO₂NH₂) at the 2-position is a critical component, often involved in key interactions with biological targets. This group can act as a hydrogen bond donor and acceptor, which is vital for binding to enzymes and receptors. For instance, in the context of carbonic anhydrase inhibition, the sulfonamide moiety is known to coordinate with the zinc ion in the active site.

The N-methyl group at the 1-position of the indole ring also plays a significant role. While seemingly a simple modification, the presence and nature of the substituent at this position can influence the compound's electronic properties and steric profile, thereby affecting its binding affinity and selectivity.

Impact of Substituent Variations on Binding Affinity, Potency, and Selectivity

Systematic modifications of the this compound scaffold have provided valuable insights into how different substituents affect biological outcomes. These studies are fundamental to optimizing lead compounds for increased potency and selectivity.

Derivatives of the related 1H-indole-2-carboxamide scaffold have been extensively studied as CB1 receptor allosteric modulators. nih.gov In these studies, substitutions on the indole ring and other parts of the molecule have been shown to significantly impact potency. For example, the introduction of a chloro or fluoro group at the C5 position of the indole ring and short alkyl groups at the C3 position enhanced the modulatory potency at the CB1 receptor. nih.gov Specifically, one of the most potent compounds in a series had an IC₅₀ value of 79 nM, which was a considerable improvement over the parent compounds. nih.gov

In another study focusing on indole derivatives as aromatase inhibitors, various substitutions on the indole scaffold led to a range of inhibitory activities. nih.gov Thirty-four indole-bearing sulfonamides were synthesized and evaluated, with all derivatives showing inhibition of aromatase with IC₅₀ values ranging from 0.7 to 15.3 μM. nih.gov Notably, phenoxy analogs with a methoxy (B1213986) group were identified as the most potent compounds, with sub-micromolar IC₅₀ values. nih.gov

These examples underscore the importance of substituent variations in fine-tuning the biological activity of indole-based compounds. The position, size, and electronic nature of the substituents can dramatically alter the binding affinity, potency, and selectivity of the resulting molecules.

Conformational Analysis and Molecular Flexibility in Ligand-Target Recognition

The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. Conformational analysis and understanding the molecular flexibility of the this compound scaffold are therefore essential for rational drug design.

The sulfonamide group itself can adopt different conformations relative to the indole ring. Rotational spectroscopy studies on similar benzenesulfonamide (B165840) structures have shown that the amino group of the sulfonamide often lies perpendicular to the aromatic plane, with the hydrogen atoms of the amino group eclipsing the oxygen atoms of the sulfonyl group. mdpi.com However, the presence of nearby substituents can alter this preferred conformation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org These models can then be used to predict the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery process.

For sulfonamide derivatives, QSAR models have been successfully developed to predict their activity against various targets. jbclinpharm.org These models typically use a set of calculated molecular descriptors that quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties. qub.ac.uk

In a study on indole derivatives as aromatase inhibitors, a QSAR model revealed that an electronegativity descriptor was important for inhibitory activity. nih.gov This finding helped to explain why a para-substituted compound was more active than its ortho-substituted counterpart. nih.gov Similarly, 2D and 3D-QSAR studies on other indole derivatives have been used to identify key structural features that influence their anti-influenza activity. semanticscholar.org

The development of robust QSAR models for this compound and its analogs can provide a predictive framework to guide the design of new derivatives with enhanced biological activity. nih.gov These models are a powerful tool in modern drug discovery, enabling a more targeted and efficient approach to lead optimization.

Interactive Data Table of Selected Indole Sulfonamide Derivatives and their Activities

Compound IDScaffoldTargetActivity (IC₅₀)Reference
1 1H-indole-2-carboxamideCB1 Receptor~790 nM nih.gov
45 Substituted 1H-indole-2-carboxamideCB1 Receptor79 nM nih.gov
28 Indole-sulfonamide (phenoxy analog)Aromatase0.7 µM nih.gov
34 Indole-sulfonamide (phenoxy analog)Aromatase0.8 µM nih.gov
4h Indeno[1,2-b]indole-dioneCK20.11 µM nih.gov
4w Dibromo-indeno[1,2-b]indole-dioneCK20.11 µM nih.gov

Computational Chemistry and Molecular Modeling Applications in Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is instrumental in understanding the interactions between a ligand, such as a derivative of 1-methyl-1H-indole-2-sulfonamide, and its protein target.

Molecular docking simulations are crucial for predicting how a ligand like this compound and its analogs bind within the active site of a target protein. These simulations can identify various possible binding poses and score them based on their predicted binding affinity. For instance, in the context of Janus kinase-3 (JAK-3) inhibition, docking studies of indole-based diaza-sulfonamides revealed binding affinities ranging from -8.8 to -9.7 kcal/mol. nih.gov These studies also pinpointed key amino acid residues involved in the interaction, such as Arg-911 and Leu-828, through hydrogen bonding and hydrophobic interactions, respectively. nih.gov The accuracy of these predictions is often validated by comparing the docked pose with crystallographic data of similar ligands, aiming for a low root-mean-square deviation (RMSD) to ensure the reliability of the predicted binding mode. nih.gov

A critical aspect of these analyses is the identification of specific interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, which are fundamental to the stability of the ligand-protein complex. For example, in the study of carbonic anhydrase inhibitors, the sulfonamide moiety is known to interact with the zinc ion in the active site, while the indole (B1671886) scaffold can form various interactions with surrounding amino acids. nih.gov

Table 1: Predicted Interactions of Indole Sulfonamide Derivatives with Target Proteins

Compound/Derivative Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Indole-based diaza-sulfonamides JAK-3 -8.8 to -9.7 Arg-911, Leu-828, Gly-829, Asp-967 Hydrogen Bonding, Hydrophobic
Indole-3-sulfonamide urea (B33335) derivatives Carbonic Anhydrase II - Gln92, Thr200 Hydrogen Bonding
Indole-based sulfonamides Trypanosoma cruzi target - - Hydrogen Bonding, Hydrophobic

This table is generated based on findings from multiple studies and represents a general overview of predicted interactions.

The insights gained from molecular docking studies are instrumental in the rational design of new and improved analogues. By understanding which parts of the this compound scaffold are crucial for binding and which can be modified, medicinal chemists can strategically design new compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. For example, if a particular region of the binding pocket is found to be unoccupied, a substituent can be added to the indole ring to create additional favorable interactions. This "tail approach" has been successfully used to synthesize novel urea derivatives of indole-3-sulfonamide as selective carbonic anhydrase II inhibitors. nih.gov Similarly, modifications to the sulfonamide portion or the N-methyl group of this compound could be explored to optimize interactions with the target protein.

Molecular Dynamics Simulations for Dynamic Binding Mode Elucidation

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing a more realistic representation of the binding event in a physiological environment. These simulations can help to refine the binding poses predicted by docking and assess the stability of the ligand-protein complex over a period of nanoseconds or longer. nih.gov For indole-containing peptides, MD simulations have been used to generate multiple snapshots for further electronic structure calculations, providing a deeper understanding of their spectroscopic properties. nih.gov This approach can be applied to this compound to understand how it and its derivatives behave within the dynamic environment of a protein's active site.

De Novo Drug Design Approaches Utilizing the Indole Sulfonamide Scaffold

The indole sulfonamide scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. nih.govmdpi.com This makes it an excellent starting point for de novo drug design, where new drug molecules are built from scratch or by combining molecular fragments. Computational programs can use the this compound core and explore a vast chemical space by adding different functional groups to design novel compounds with desired properties. This approach, guided by the structural information of the target protein, can lead to the discovery of entirely new classes of inhibitors or modulators. The versatility of the sulfonamide group, which can act as a bioisostere for a carboxylic acid group, further enhances its utility in drug design by potentially improving metabolic stability and membrane permeability. mdpi.com

Prediction of Biological Activity and Selectivity via Cheminformatics and Machine Learning

Cheminformatics and machine learning are increasingly powerful tools for predicting the biological activity and selectivity of chemical compounds. nih.gov By analyzing large datasets of known active and inactive molecules, machine learning models can learn the complex relationships between a molecule's structure and its biological function. nih.gov

For this compound and its derivatives, these methods can be employed to build Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models use molecular descriptors (numerical representations of a molecule's properties) to predict the activity of new, untested compounds. Various machine learning algorithms, such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN), can be trained on datasets of indole sulfonamides to predict their inhibitory activity against specific targets. researchgate.net For example, machine learning models have been successfully used to predict the activity of sulfonamide-like molecules with high accuracy. researchgate.net This predictive capability allows for the virtual screening of large libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov

Table 2: Machine Learning Models in Cheminformatics

Machine Learning Model Common Application in Drug Discovery Potential Use for this compound
Support Vector Machine (SVM) Classification of active/inactive compounds, QSAR modeling. nih.govmdpi.com Predicting inhibitory activity against specific kinases or enzymes.
Random Forest (RF) QSAR, virtual screening, prediction of ADMET properties. researchgate.net Assessing potential toxicity and metabolic stability of new analogues.
Artificial Neural Network (ANN) Complex pattern recognition, QSAR, de novo design. researchgate.net Generating novel indole sulfonamide structures with desired activity profiles.

Mechanistic Investigations at the Molecular and Cellular Level

Biophysical Characterization of Ligand-Target Interactions (e.g., Thermofluor assay)

The direct interaction between a potential drug molecule and its target protein is a critical aspect of its mechanism of action. Biophysical techniques are employed to characterize these interactions, providing data on binding affinity, thermodynamics, and target engagement.

One such technique is the Thermofluor assay , also known as differential scanning fluorimetry or thermal shift assay. nih.govnih.gov This method measures the thermal stability of a target protein in the presence and absence of a ligand. nih.gov When a ligand binds to a protein, it often results in a more stable complex, which unfolds at a higher temperature. nih.gov This change in the melting temperature (Tm) is detected using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds. nih.gov An increase in Tm is indicative of ligand binding and stabilization of the protein. nih.gov This assay is a rapid and cost-effective method for screening compound libraries and validating ligand binding. nih.gov

Another powerful technique for quantifying ligand-target interactions is Surface Plasmon Resonance (SPR) . SPR can provide real-time data on the kinetics of binding, including association and dissociation rates, and determine the equilibrium dissociation constant (Kd), which is a measure of binding affinity. For instance, in studies of other tubulin inhibitors, SPR has been used to demonstrate a concentration-dependent, direct interaction between the compound and tubulin. cytoskeleton.com

While specific Thermofluor or SPR data for 1-methyl-1H-indole-2-sulfonamide is not detailed in the provided results, these techniques are standard for characterizing the binding of small molecule inhibitors, such as indole (B1671886) derivatives, to their protein targets like tubulin. cytoskeleton.com

Elucidation of Cellular Pathway Modulation by this compound Derivatives (e.g., cell cycle arrest, apoptosis induction)

Derivatives of this compound have been shown to exert their anti-proliferative effects by modulating key cellular pathways, primarily those involved in cell cycle regulation and programmed cell death (apoptosis).

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Disruption of this process is a common mechanism for anticancer agents. Several studies on indole and sulfonamide derivatives have demonstrated their ability to cause cell cycle arrest. For example, certain indole derivatives containing a sulfonamide scaffold have been shown to arrest cells in the G2/M phase of the cell cycle. rsc.org Similarly, other sulfonamide derivatives have been found to induce cell cycle arrest at the G0/G1 phase in MCF-7 breast cancer cells. mdpi.com Some 2-(thiophen-2-yl)-1H-indole derivatives have been reported to cause cell cycle arrest at the S and G2/M phases. nih.gov This arrest prevents cancer cells from proceeding to mitosis, thereby inhibiting proliferation.

Apoptosis Induction: Apoptosis is a natural and controlled process of programmed cell death. Many chemotherapeutic agents work by inducing apoptosis in cancer cells. Indole-based compounds have been identified as potent inducers of apoptosis. For instance, certain indole-2-carboxylic acid derivatives have been shown to induce the hallmarks of apoptosis in cancer cell lines. researchgate.net The mechanism of apoptosis induction can involve the modulation of the Bcl-2 family of proteins, which are key regulators of this process. tandfonline.com An increase in the Bax/Bcl-2 ratio is a common indicator of apoptosis induction. nih.gov Furthermore, some sulfonamide derivatives have been shown to cause both early and late apoptosis in MCF-7 cells. mdpi.com The induction of apoptosis by these compounds is often confirmed by assays that measure the activation of caspases, such as caspase-3 and -7, which are executioner enzymes in the apoptotic pathway. researchgate.net

Compound TypeCell LineEffectSource
Indole derivative with sulfonamide scaffoldHeLaG2/M phase cell cycle arrest, Apoptosis induction rsc.org
Halogenated sulfonamide derivativesMCF-7G0/G1 phase cell cycle arrest, Apoptosis induction mdpi.com
Indole-2-carboxylic acid derivativesH929Apoptosis induction researchgate.net
N-alkylindole-isatin conjugatesT-47DCell cycle disturbance, Apoptosis tandfonline.com
2-(thiophen-2-yl)-1H-indole derivativesHCT-116S and G2/M phase cell cycle arrest nih.gov

Mechanistic Insights into Anti-proliferative or Antimicrobial Actions (e.g., tubulin polymerization inhibition, enzyme pathway disruption)

The anti-proliferative and antimicrobial activities of this compound derivatives can be attributed to specific molecular mechanisms, such as the inhibition of crucial cellular structures and enzymatic pathways.

Tubulin Polymerization Inhibition: A primary mechanism for the anti-cancer activity of many indole sulfonamides is the inhibition of tubulin polymerization. rsc.orgbenthamscience.com Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. mdpi.comnih.gov By inhibiting the assembly of tubulin into microtubules, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. rsc.orgmdpi.com Several studies have shown that indole derivatives with a sulfonamide scaffold act as potent inhibitors of tubulin polymerization, with some compounds exhibiting IC50 values in the low micromolar range. rsc.orgbenthamscience.com Molecular docking studies suggest that these compounds may bind to the colchicine (B1669291) binding site on β-tubulin. rsc.org

CompoundTargetIC50 (µM)Source
Indole sulfonamide derivative (Compound 18)Tubulin polymerization1.82 rsc.org
Bisindole sulfonate (Compound 4a)Tubulin polymerization2.3 benthamscience.com
Bisindole sulfonate (Compound 4l)Tubulin polymerization1.7 benthamscience.com
Bisindole sulfonate (Compound 4n)Tubulin polymerization8.1 benthamscience.com
Bisindole sulfonate (Compound 4r)Tubulin polymerization6.0 benthamscience.com
Bisindole sulfonate (Compound 4t)Tubulin polymerization10 benthamscience.com
Quinoline sulfonamide derivative (Compound D13)Tubulin polymerization6.74 mdpi.com

Enzyme and Pathway Disruption: In addition to targeting the cytoskeleton, indole derivatives can also exert their effects by disrupting specific enzymatic pathways. For example, some indole derivatives have been developed as inhibitors of Mcl-1, an anti-apoptotic protein, thereby promoting apoptosis in cancer cells. nih.gov

In the context of antimicrobial action, synthetic indole derivatives have been found to be effective against multidrug-resistant Gram-positive bacteria. nih.gov The mechanism of action involves the inhibition of respiratory metabolism and disruption of the membrane potential. nih.gov Specifically, one study identified a synthetic indole derivative, SMJ-2, that interferes with the mevalonate (B85504) pathway, which is crucial for the synthesis of staphyloxanthin, an antioxidant in Staphylococcus aureus. nih.gov This inhibition leads to an increase in reactive oxygen species and subsequent bacterial cell death. nih.gov In the context of sulfonamide degradation by bacteria, some microbes initiate the breakdown of these compounds through an ipso-substitution, leading to the formation of intermediates like p-aminophenol, which is further degraded. nih.gov

Future Directions and Research Perspectives in 1 Methyl 1h Indole 2 Sulfonamide Research

Development of Next-Generation Indole (B1671886) Sulfonamide Scaffolds with Enhanced Properties

The core structure of 1-methyl-1H-indole-2-sulfonamide offers a versatile template for chemical modification to enhance therapeutic properties. Future research will likely focus on several key areas of structural diversification to improve potency, selectivity, and pharmacokinetic profiles.

One promising avenue is the exploration of various substitution patterns on the indole ring and the sulfonamide group. acs.org The introduction of different functional groups can significantly impact the molecule's electronic and steric properties, thereby influencing its interaction with biological targets. thieme-connect.com For instance, the addition of halogen substituents has been shown to enhance the cytotoxic activity of some indole-sulfonamide derivatives.

Another area of development involves the synthesis of hybrid molecules that combine the indole sulfonamide scaffold with other pharmacologically active moieties. This "tail approach" can lead to compounds with dual or synergistic activities. nih.gov For example, indolylarylsulfones incorporating sulfonamide groups linked by alkyl diamine chains have shown promise as potent HIV-1 inhibitors with improved safety profiles. nih.gov

Furthermore, the replacement of the indole core with isosteric scaffolds is being investigated to identify new chemical spaces with potentially improved properties. acs.org While complete replacement of the indole has sometimes resulted in a loss of potency, subtle modifications, such as the creation of azaindole analogs, could yield promising results. acs.org

The following table summarizes key modifications and their potential impact on the properties of indole sulfonamide scaffolds:

Modification StrategyPotential EnhancementExample Compounds
Varied Substitution Improved potency and selectivityHalogenated indole sulfonamides
Hybrid Molecules Dual or synergistic bioactivityIndolylarylsulfone-sulfonamide hybrids
Isosteric Replacement Novel chemical space, altered pharmacokineticsAzaindole derivatives
Side Chain Modification Modulate metabolism and solubilityAnalogs with cyclopropyl (B3062369) or trifluoromethyl groups

Exploration of Untapped Biological Targets and Emerging Disease Research Areas

While indole sulfonamides have been extensively studied for their anticancer and antimicrobial activities, there is a vast and underexplored landscape of other biological targets. researchgate.net Future research is poised to investigate the potential of this compound and its derivatives against a wider range of diseases.

Enzyme Inhibition: A significant area of interest is the inhibition of various enzymes implicated in disease pathogenesis. For instance, certain indole sulfonamide derivatives have demonstrated potent inhibitory activity against carbonic anhydrases (CAs), particularly tumor-associated isoforms like hCA IX and hCA XII. nih.govbenthamdirect.com This suggests their potential as anticancer agents. Additionally, indole sulfonamides have been identified as inhibitors of α-glucosidase, indicating a possible role in the management of diabetes. nih.gov Research into their effects on other enzyme families, such as kinases and proteases, could unveil new therapeutic applications. nih.gov

Receptor Modulation: The interaction of indole sulfonamides with various cellular receptors presents another exciting research frontier. Their ability to mimic peptide structures allows them to bind to a diverse array of receptors, potentially modulating their activity. nih.gov This opens up possibilities for treating neurological disorders, inflammatory conditions, and other receptor-mediated diseases.

Emerging Infectious Diseases: The proven antimicrobial properties of indole sulfonamides warrant further investigation in the context of emerging and drug-resistant pathogens. researchgate.net The development of novel derivatives targeting specific viral or bacterial proteins could provide much-needed therapeutic options. For example, novel indole-3-sulfonamides have been designed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. nih.gov

The following table highlights some of the untapped and emerging biological targets for indole sulfonamide research:

Biological Target ClassSpecific ExamplesPotential Therapeutic Area
Enzymes Carbonic Anhydrases (hCA IX, hCA XII), α-Glucosidase, Kinases, ProteasesCancer, Diabetes, Inflammatory Diseases
Receptors G-protein coupled receptors (GPCRs), Nuclear receptorsNeurological Disorders, Metabolic Diseases
Viral Proteins HIV Reverse Transcriptase, Other viral enzymesHIV/AIDS, Other Viral Infections
Bacterial Proteins Essential bacterial enzymesBacterial Infections

Integration of Advanced Synthetic and Screening Methodologies for High-Throughput Research

To accelerate the discovery and development of new indole sulfonamide-based drugs, the integration of advanced synthetic and screening techniques is crucial. High-throughput methodologies will enable the rapid generation and evaluation of large compound libraries. acs.org

Advanced Synthesis: Modern synthetic organic chemistry offers a plethora of tools for the efficient construction of diverse indole sulfonamide libraries. Techniques like copper-mediated cross-dehydrogenative coupling and cascade reactions allow for the streamlined synthesis of novel derivatives. thieme-connect.comresearchgate.net The use of solid-phase synthesis and automated parallel synthesis can further enhance the speed and efficiency of library production.

High-Throughput Screening (HTS): HTS technologies are indispensable for rapidly assessing the biological activity of large numbers of compounds. The development of robust and miniaturized assays for specific biological targets will be key. For instance, high-performance affinity chromatography (HPAC) can be employed for the high-throughput screening of drug binding to proteins like human serum albumin. nih.gov

In Silico Methods: Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, play a vital role in modern drug discovery. acs.orgnih.gov These methods can be used to predict the binding affinity and biological activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. This integration of computational and experimental approaches significantly streamlines the drug discovery pipeline.

Interdisciplinary Research Opportunities in Chemical Biology and Medicinal Chemistry

The future of this compound research lies in fostering collaborations between different scientific disciplines. The convergence of chemical biology and medicinal chemistry will be particularly fruitful in elucidating the mechanisms of action and identifying novel applications for these compounds.

Chemical Biology: Chemical biologists can utilize well-characterized indole sulfonamide derivatives as chemical probes to study complex biological processes. These probes can help in identifying new biological targets and understanding the intricate signaling pathways within cells. For example, fluorescently labeled indole sulfonamides could be used to visualize their subcellular localization and interaction with specific proteins.

Medicinal Chemistry: Medicinal chemists will continue to play a central role in designing and synthesizing novel indole sulfonamide analogs with improved therapeutic properties. researchgate.net The insights gained from chemical biology studies will guide the rational design of next-generation drug candidates with enhanced potency, selectivity, and reduced off-target effects.

Pharmacology and Toxicology: Collaboration with pharmacologists and toxicologists will be essential to evaluate the in vivo efficacy and safety of promising indole sulfonamide derivatives. These studies are crucial for translating basic research findings into clinically viable therapeutics.

The synergistic interplay between these disciplines will undoubtedly accelerate the journey of this compound derivatives from the laboratory to the clinic, ultimately benefiting patients with a wide range of diseases.

Q & A

Q. Q1. What synthetic methodologies are most effective for preparing 1-methyl-1H-indole-2-sulfonamide, and how do reaction conditions influence yield and purity?

Methodology : The synthesis of sulfonamide derivatives typically involves sulfonation of indole precursors. For example, in related indole-sulfonamide syntheses (e.g., 5-fluoro-2-phenyl-1-(toluene-4-sulfonyl)-indole), sulfonyl chloride intermediates are reacted with indole derivatives under anhydrous conditions. Key parameters include:

  • Temperature control : Reactions often proceed at 0–5°C to minimize side reactions .
  • Catalyst use : Et2_2Zn has been employed for intramolecular hydroamination in alkynyl sulfonamides, improving regioselectivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (e.g., hexane) ensures high purity .

Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic techniques?

Methodology :

  • NMR Spectroscopy : 1^1H NMR (300 MHz, CDCl3_3) is critical for verifying substitution patterns. For example, the methyl group at N1 typically resonates at δ 2.30 ppm, while aromatic protons appear between δ 6.50–8.28 ppm .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and torsional strain. For instance, similar sulfonamides (e.g., N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide) exhibit planar indole rings with sulfonamide groups in orthogonal planes .
  • HPLC : Purity assessment (>98%) using C18 columns (UV detection at 254 nm) .

Advanced Research Questions

Q. Q3. What computational strategies are recommended to model the electronic and steric effects of this compound in drug-target interactions?

Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, sulfonamide derivatives exhibit electron-withdrawing effects at the sulfonyl group, influencing binding affinity .
  • Molecular docking : Software like AutoDock Vina models interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets). Validate results against crystallographic data from SHELX-refined structures .

Q. Q4. How should researchers address contradictions in reported biological activities of sulfonamide derivatives, such as antiproliferative vs. antiviral effects?

Methodology :

  • Assay standardization : Compare IC50_{50} values under identical conditions (e.g., cell lines, incubation time). For example, N-[indazolyl]arylsulfonamides show variable activity depending on substituents (e.g., chloro vs. methyl groups) .
  • Structure-Activity Relationship (SAR) : Use crystallographic data (ORTEP-3 visualizations) to correlate steric bulk with activity .
  • Meta-analysis : Reconcile discrepancies by evaluating solvent effects (e.g., DMSO vs. aqueous buffers) on solubility and stability .

Q. Q5. What experimental designs are optimal for studying the stability of this compound under physiological conditions?

Methodology :

  • pH-dependent stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS. Sulfonamides are prone to hydrolysis in acidic conditions .
  • Thermal analysis : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>200°C for similar derivatives) .
  • Light sensitivity : Conduct accelerated stability studies under UV light (λ = 254 nm) to assess photodegradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.